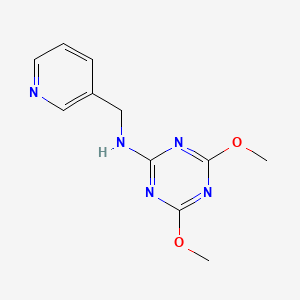

4,6-二甲氧基-N-(3-吡啶基甲基)-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related triazine derivatives often involves the interaction of dimethoxytriazines with various nucleophiles. For instance, the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine in THF has been quantitatively synthesized and characterized, illustrating the methodological approach to generating compounds within this family (Kunishima et al., 1999).

Molecular Structure Analysis

The molecular and crystal structure of triazine derivatives reveals significant insights into their chemical behavior. For example, a study described the crystal and molecular structure of a dimethylamino-triazine derivative, highlighting the planar nature of the molecule and extensive network of hydrogen bonds maintaining the crystal structure (Lu et al., 2004).

Chemical Reactions and Properties

Triazine compounds participate in a variety of chemical reactions, showcasing their reactivity and versatility. The synthesis of pyrido[1,2-a][1,3,5]triazine derivatives through aminomethylation of dihydropyridine-dicarbonitriles is an example of the chemical reactivity and potential transformations triazine derivatives can undergo (Khrustaleva et al., 2014).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various domains. Detailed investigations on compounds like 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine and its solvate provide valuable data on the physical characteristics of these molecules (Lu et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, define the scope of application for triazine derivatives. Studies on the reactions of methyl ketones and carboxamides with dimethoxytriazines under metal-free conditions have led to the synthesis of pyridines, demonstrating the chemical versatility and potential synthetic utility of triazine compounds (Prek et al., 2015).

科学研究应用

酰胺和酯形成中的高效缩合剂

与4,6-二甲氧基-N-(3-吡啶基甲基)-1,3,5-三嗪-2-胺相关的衍生物的一个重要应用是作为酰胺和酯合成中的高效缩合剂。Kunishima 等人(1999 年)发现,由 2-氯-4,6-二甲氧基-1,3,5-三嗪合成的化合物 4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉氯化物 (DMTMM) 可以有效促进羧酸和胺在 THF 中缩合,生成相应的酰胺。该方法很实用,因为它在大气条件下操作,无需干燥溶剂,并且其副产物很容易通过萃取去除 (Kunishima 等人,1999 年)。

多组分合成中的催化剂

Rahmani 等人(2018 年)利用负载在功能化纳米二氧化硅上的三嗪二膦氢硫酸盐离子液体作为催化剂,有效合成吡啶-嘧啶及其双衍生物。这种新方法促进了微波辐射和无溶剂条件下的反应,展示了三嗪衍生物作为有机合成中催化剂的多功能性 (Rahmani 等人,2018 年)。

羧酸的手性衍生化试剂

在生物分析化学领域,新型三嗪型手性衍生化试剂已被开发用于通过 UPLC-MS/MS 分析对手性羧酸进行高灵敏度和选择性检测。Takayama 等人(2014 年)合成了 (S)-1-(4,6-二甲氧基-1,3,5-三嗪-2-基)吡咯烷-3-胺 (DMT-3(S)-Apy) 等试剂,事实证明这些试剂可有效用于对映异构分离和检测人唾液中的手性羧酸。该应用突出了三嗪衍生物在增强生物样品分析方法方面的潜力 (Takayama 等人,2014 年)。

吡咯烷酮和吡啶的合成

Lucescu 等人(2013 年)报道了含二甲氧基三嗪的 N-芳基取代吡咯烷酮的合成,为这些化合物的反应性引入了新的模式。他们的研究证明了这些新支架的生物学潜力,可以进一步探索它们的药理特性 (Lucescu 等人,2013 年)。

属性

IUPAC Name |

4,6-dimethoxy-N-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-17-10-14-9(15-11(16-10)18-2)13-7-8-4-3-5-12-6-8/h3-6H,7H2,1-2H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGJHLZFMKUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NCC2=CN=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethoxy-N-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)